1,2,6,9-Tetrachlorodibenzo-P-dioxin

Descripción general

Descripción

1,2,6,9-Tetrachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .

Synthesis Analysis

The synthesis of dioxins, including 1,2,6,9-Tetrachlorodibenzo-P-dioxin, is often associated with industrial activities and combustion events. Transition metal species, specifically copper and iron, exert a strong catalytic effect on PCDD/PCDF formation via two heterogeneous routes—De novo and precursor synthesis .Molecular Structure Analysis

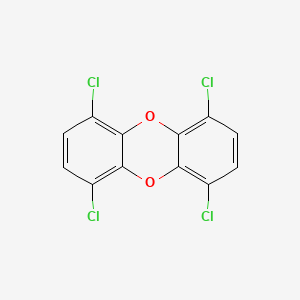

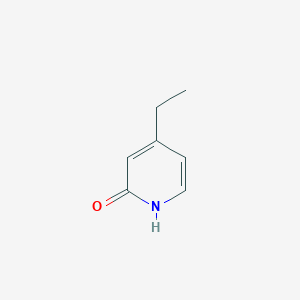

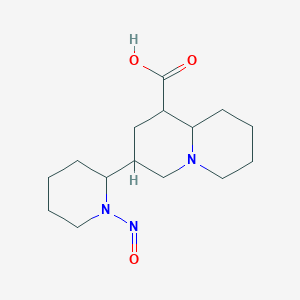

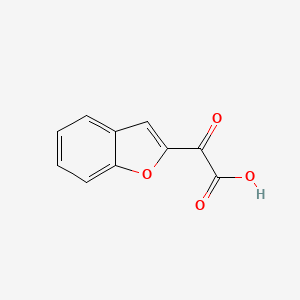

The molecular structure of 1,2,6,9-Tetrachlorodibenzo-P-dioxin consists of a dioxin skeletal structure with chlorine substituents . The chemical formula is C12H4Cl4O2 .Chemical Reactions Analysis

1,2,6,9-Tetrachlorodibenzo-P-dioxin is a simple aromatic halogenated organic compound. Reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .Physical And Chemical Properties Analysis

1,2,6,9-Tetrachlorodibenzo-P-dioxin is a colorless to white crystalline solid . It has a molar mass of 321.96 g/mol . It has a low solubility in water (0.2 μg/L) and a high log P value (6.8), indicating its lipophilic nature .Aplicaciones Científicas De Investigación

Environmental Monitoring

1,2,6,9-Tetrachlorodibenzo-p-dioxin (TCDD) is a highly toxic compound found in various components of the global ecosystem. A sensitive immunoassay for TCDD has been developed for rapid, cost-effective environmental monitoring, particularly in soil and biota samples. This method enables more efficient exploration of issues involving dioxin and supports rational regulatory decisions (Shan et al., 2001).

Carcinogenicity and Human Health Impact

The International Agency for Research on Cancer (IARC) classified TCDD as a group 1 carcinogen. This classification is supported by epidemiological and mechanistic evidence, including exposure-response analyses and understanding of how TCDD acts through the aryl hydrocarbon receptor (AhR) (Steenland et al., 2004).

Reproductive and Developmental Toxicity in Wildlife

Environmental exposure to TCDD results in developmental and reproductive toxicity in various species, including fish. Studies using zebrafish models have provided insights into AHR signaling in fish and how dioxin-like chemicals induce toxicity. This is crucial for assessing the risks posed by AHR ligands to wildlife and humans (King-Heiden et al., 2012).

Toxicity Equivalency Factors (TEFs) Evaluation

The World Health Organization (WHO) reevaluated TEFs for dioxin-like compounds, including TCDD, to assess human and mammalian toxicity more accurately. This reevaluation helps in understanding the overall toxic potency of TCDD and related compounds, especially in terms of their additive effects (van den Berg et al., 2006).

Biodegradation in Environmental Samples

Research has shown that TCDD can undergo anaerobic reductive dechlorination in estuarine sediments, transforming it into less chlorinated forms. This process is critical for understanding the natural attenuation of dioxin contamination in environmental matrices (Vargas et al., 2001).

Risk Assessment for Human Exposure

Quantitative exposure data and epidemiologic studies have been used to assess the risk of cancer mortality associated with TCDD exposure. These studies provide important insights into the human health risks posed by TCDD (Steenland et al., 2001).

Mecanismo De Acción

1,2,6,9-Tetrachlorodibenzo-P-dioxin acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

1,2,6,9-Tetrachlorodibenzo-P-dioxin is considered a potential occupational carcinogen . It may cause skin irritation, drowsiness, or dizziness. It is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Recent research has been focusing on the impacts of dioxin exposure on brain connectivity, especially in men residing in contaminated areas . Other studies are exploring the correlation between dioxin exposure and diseases such as breast cancer . There is also ongoing research into the biodegradation kinetics of dioxins, which could lead to new methods for detoxifying contaminated environments .

Propiedades

IUPAC Name |

1,2,6,9-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-3-4-8-12(9(5)16)18-11-7(15)2-1-6(14)10(11)17-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMXKYXNLFLUCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(C=CC(=C3O2)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960990 | |

| Record name | 1,2,6,9-Tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,6,9-Tetrachlorodibenzo-P-dioxin | |

CAS RN |

40581-91-7 | |

| Record name | 1,2,6,9-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6,9-Tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6,9-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X59A1733 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide](/img/structure/B3065353.png)

![6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide](/img/structure/B3065385.png)